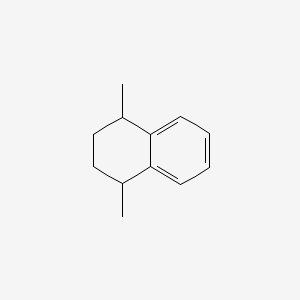1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
CAS No.: 4175-54-6
Cat. No.: VC3900863
Molecular Formula: C12H16
Molecular Weight: 160.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4175-54-6 |
|---|---|
| Molecular Formula | C12H16 |
| Molecular Weight | 160.25 g/mol |
| IUPAC Name | 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3 |
| Standard InChI Key | KNQXALMJMHIHQH-UHFFFAOYSA-N |
| SMILES | CC1CCC(C2=CC=CC=C12)C |
| Canonical SMILES | CC1CCC(C2=CC=CC=C12)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene features a bicyclic framework comprising a fully saturated cyclohexane ring fused to a partially unsaturated benzene ring. The two methyl groups are positioned at the 1- and 4-positions of the tetrahydronaphthalene system, imparting steric and electronic effects that influence its reactivity. The IUPAC name, 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene, reflects this substitution pattern, while its SMILES notation () encodes the connectivity of atoms .
Physicochemical Properties
Critical physicochemical parameters are summarized in Table 1. The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 0.9400 g/cm³ and a refractive index indicative of its polarizability. Its estimated melting point () and boiling point () suggest stability under standard laboratory conditions . Spectroscopic data from NIST’s IR spectrum (gas phase) corroborate its structural assignments, with characteristic absorptions for C-H stretching in methyl groups and aromatic C=C vibrations .
Table 1: Physicochemical Properties of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
Synthetic Methodologies
Catalytic Hydrogenation of Dimethylnaphthalene
A principal route to 1,4-Dimethyltetralin involves the selective hydrogenation of 1,4-dimethylnaphthalene. This process typically employs palladium or platinum catalysts under moderate hydrogen pressures (1–3 atm). The reaction proceeds via the saturation of the naphthalene ring’s distal double bonds, yielding the tetrahydronaphthalene core. Optimization studies highlight temperature (80–120°C) and solvent choice (e.g., ethanol or hexane) as critical factors for achieving >90% yields .
Cyclization of Aliphatic Precursors
Alternative synthetic strategies exploit cyclization reactions. For instance, acid-catalyzed intramolecular cyclization of γ,δ-unsaturated ketones bearing methyl substituents can generate the tetrahydronaphthalene skeleton. A 1975 Journal of Organic Chemistry study detailed the use of sulfuric acid in dichloromethane to facilitate this transformation, though side products such as dehydrated analogs necessitate careful purification .
Stereochemical Considerations
Industrial and Materials Science Applications
Polymer Chemistry
The compound’s rigidity and methyl-derived steric bulk make it a candidate monomer for high-performance polymers. Copolymerization with styrene or acrylates yields materials with enhanced thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures exceeding 300°C.
Liquid Crystal Design
Functionalization of 1,4-Dimethyltetralin with polar groups (e.g., cyano or fluoro substituents) generates mesogens for liquid crystal displays (LCDs). These derivatives exhibit nematic phases at room temperature, with transition temperatures tunable via alkyl chain length modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume